molecular formula C40H38N4O B14939518 12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B14939518
M. Wt: 590.8 g/mol
InChI Key: YWLABHUOLCHSHL-UHFFFAOYSA-N
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Description

12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one: is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. The process may include:

    Formation of the Quinoline Ring: Starting with an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Benzimidazole Formation: The benzimidazole ring can be formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Coupling Reactions: The final compound is obtained by coupling the quinoline and benzimidazole derivatives through a series of reactions, including alkylation, acylation, and cyclization.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and quinoline positions.

    Reduction: Reduction reactions can occur at the carbonyl group or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline or tetrahydroquinoline derivatives.

Scientific Research Applications

12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Materials Science: Its aromatic and heterocyclic rings may impart useful electronic and optical properties, making it suitable for use in organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA or RNA, or interaction with cell membrane receptors.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as anti-malarial agents.

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as anti-parasitic agents.

Uniqueness

  • The combination of quinoline and benzimidazole rings in a single molecule is relatively rare, providing a unique scaffold for drug development.
  • The presence of multiple aromatic rings and heteroatoms may enhance its binding affinity and specificity towards biological targets.

Properties

Molecular Formula

C40H38N4O

Molecular Weight

590.8 g/mol

IUPAC Name

12-(1-benzyl-2,2,4-trimethylquinolin-6-yl)-3-(2-methylphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C40H38N4O/c1-25-12-8-9-15-30(25)29-21-33-37(36(45)22-29)38(44-35-17-11-10-16-32(35)41-39(44)42-33)28-18-19-34-31(20-28)26(2)23-40(3,4)43(34)24-27-13-6-5-7-14-27/h5-20,23,29,38H,21-22,24H2,1-4H3,(H,41,42)

InChI Key

YWLABHUOLCHSHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC7=C(C=C6)N(C(C=C7C)(C)C)CC8=CC=CC=C8)C(=O)C2

Origin of Product

United States

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